molecular formula C16H18N2O4 B5916621 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 5651-23-0

6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B5916621
CAS No.: 5651-23-0
M. Wt: 302.32 g/mol
InChI Key: CXAFKWCZNCUCSD-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at the 6-position of the chromen-2-one core and a 4-methylpiperazine carbonyl moiety at the 3-position. Coumarins are well-documented for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Properties

IUPAC Name

6-methoxy-3-(4-methylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-17-5-7-18(8-6-17)15(19)13-10-11-9-12(21-2)3-4-14(11)22-16(13)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAFKWCZNCUCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338760
Record name F1018-0035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-23-0
Record name F1018-0035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2H-chromen-2-one and 4-methylpiperazine.

    Reaction Conditions: The reaction conditions often involve the use of suitable solvents, catalysts, and reagents to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile.

    Synthetic Route: The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger quantities, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in biological assays to study its effects on different cell lines and organisms.

    Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for the treatment of diseases. It is studied for its pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and products, such as pharmaceuticals, agrochemicals, and dyes. It is also investigated for its potential use in industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can interact with various molecular targets, such as enzymes, receptors, and proteins. For example, it may inhibit the activity of specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

    Pathways Involved: The compound may affect different cellular pathways, such as the apoptotic pathway, inflammatory pathway, and cell cycle regulation. By modulating these pathways, the compound can induce specific cellular responses, such as cell death, anti-inflammatory effects, and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethoxy at the 3-position aryl group): Enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
  • Piperazine-Based Substituents : Improve solubility and enable hydrogen bonding with biological targets. For example, the 4-methylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to bulkier aryl groups .
  • Heterocyclic Substituents (e.g., imidazothiazole): Confer antiviral activity, as seen in , where structural analogs inhibited Parvovirus B19 replication .
Physicochemical and Spectral Properties
  • NMR Profiles :
    • The target compound’s ¹H-NMR would show a singlet for the methoxy group (~δ 3.85–3.90 ppm) and piperazine protons (δ 2.50–3.50 ppm), similar to analogs in .
    • In contrast, 3-aryl derivatives (e.g., 4-nitrophenyl) exhibit aromatic proton signals at δ 7.20–8.20 ppm .
  • Solubility : Piperazine-containing derivatives generally exhibit higher aqueous solubility than purely aromatic analogs due to the basic nitrogen atoms .

Biological Activity

6-Methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological evaluations, and various applications based on diverse research findings.

Synthesis

The synthesis of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves several key steps:

  • Formation of the Chromen-2-one Core : This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate.
  • Methoxy Group Introduction : Methylation using methyl iodide and a base like potassium carbonate introduces the methoxy group.
  • Attachment of the Methylpiperazine Carbonyl Group : This final step involves acylation with 4-methylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one against various bacterial strains. For instance, compounds derived from piperazine hybrids have shown significant inhibition against Pseudomonas aeruginosa with low minimum inhibitory concentrations (MICs) as low as 1 μg/mL, indicating a strong antibacterial effect compared to standard antibiotics like norfloxacin .

Additionally, modifications to the structure, such as introducing halogen atoms, have been shown to enhance antibacterial efficacy. For example, a compound with a similar structure displayed improved activity against Gram-positive bacteria while retaining potent effects against Gram-negative strains .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Research indicates that derivatives of chromen-2-one compounds exhibit promising anticancer properties, demonstrating significant cytotoxicity at sub-micromolar concentrations across multiple cancer cell lines . The mechanism behind this activity often involves apoptosis induction and disruption of cellular homeostasis.

The proposed mechanisms for the biological activities of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one include:

  • Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis and death.
  • Oxidative Stress Induction : It has been suggested that this compound can induce oxidative stress in bacterial cells, leading to metabolic disturbances and apoptosis .

Safety Profile

The safety profile of this compound has been evaluated through hemolytic assays on human red blood cells (RBCs). Results indicated low hemolytic activity even at high concentrations, suggesting that it selectively targets bacterial cells while sparing mammalian cells, which is crucial for therapeutic applications .

Research Findings Summary Table

Activity Result Reference
AntibacterialMIC = 1 μg/mL against P. aeruginosa
AnticancerSignificant cytotoxicity in cancer cell lines
Hemolytic ActivityLow hemolysis (<5% at high concentration)

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